![molecular formula C18H17ClN2O2 B5491176 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD153035 and is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer research. It is a selective inhibitor of EGFR tyrosine kinase, which is overexpressed in various types of cancer. PD153035 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Wirkmechanismus
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of EGFR tyrosine kinase by binding to its ATP-binding site. This prevents the autophosphorylation of the receptor and downstream signaling pathways, which are crucial for cancer cell growth and survival.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR signaling. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, PD153035 has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PD153035 in lab experiments is its selectivity for EGFR tyrosine kinase, which allows for specific targeting of cancer cells. However, one limitation is that PD153035 has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy.
Zukünftige Richtungen
Future research on 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone could focus on developing more stable analogs with improved pharmacokinetic properties. Additionally, PD153035 could be further studied for its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, combination therapies with PD153035 and other cancer therapies could be explored to enhance their efficacy and reduce side effects.
Synthesemethoden
The synthesis of 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 2-chloro-5-methylphenol with 3-chloropropylamine in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminobenzonitrile in the presence of a catalyst. The final product is obtained after purification and isolation steps.
Eigenschaften
IUPAC Name |
3-[3-(2-chloro-5-methylphenoxy)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13-7-8-15(19)17(11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMDYRRXHVYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.